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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of

Tris-EDTA (TE) buffer in tissue homogenization. The information herein is intended to guide

researchers in obtaining high-quality tissue lysates for downstream applications such as nucleic

acid and protein extraction.

Introduction
Tris-EDTA (TE) buffer is a commonly used solution in molecular biology for the preservation

and processing of nucleic acids. Its composition is simple, yet it plays a crucial role in

maintaining the integrity of DNA and RNA during and after tissue homogenization. The buffer's

primary components are Tris (tris(hydroxymethyl)aminomethane), which acts as a pH buffer,

and EDTA (ethylenediaminetetraacetic acid), a chelating agent that sequesters divalent cations

like magnesium (Mg²⁺) and calcium (Ca²⁺). This chelation is critical for inactivating nucleases

(DNases and RNases) that require these cations for their enzymatic activity, thereby protecting

the nucleic acids from degradation.[1]
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While the standard TE buffer formulation is widely applicable, modifications are often

necessary to efficiently homogenize different tissue types and to prepare lysates suitable for

specific downstream analyses, such as protein extraction and analysis of signaling pathways.

This document will cover standard TE buffer recipes, tissue-specific modifications, detailed

homogenization protocols, and troubleshooting guidelines.

Data Presentation
Table 1: Tris-EDTA (TE) Buffer Recipes

Buffer
Name

Component
Stock
Concentrati
on

Final
Concentrati
on

Amount for
1 Liter

pH

1x TE Buffer Tris-HCl 1 M 10 mM 10 mL 8.0

EDTA 0.5 M 1 mM 2 mL 8.0

Distilled

Water
- - 988 mL -

10x TE Buffer Tris Base - 100 mM 12.11 g 8.0

EDTA - 10 mM 3.72 g 8.0

Distilled

Water
- - to 1 Liter -

Low EDTA TE

Buffer
Tris-HCl 1 M 10 mM 10 mL 8.0

EDTA 0.5 M 0.1 mM 0.2 mL 8.0

Distilled

Water
- - 989.8 mL -

Table 2: Common Additives to TE-Based Lysis Buffers
for Tissue Homogenization
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Additive Function
Typical Working
Concentration

Notes

Detergents

Sodium Dodecyl

Sulfate (SDS)

Anionic detergent,

denatures proteins

and lyses cells.

0.1% - 2% (w/v)

Strong denaturant,

can interfere with

some downstream

enzyme-based

assays.

Triton X-100

Non-ionic detergent,

solubilizes

membranes under

non-denaturing

conditions.

0.1% - 1% (v/v)

Milder than SDS,

often used for protein

extraction where

protein function needs

to be preserved.[2]

Protease Inhibitors

PMSF

(Phenylmethylsulfonyl

fluoride)

Serine protease

inhibitor.
0.1 - 2 mM

Unstable in aqueous

solutions; should be

added fresh.[3]

Aprotinin, Leupeptin,

Pepstatin A

Broad-spectrum

protease inhibitors.
1 µg/mL each

Often used as a

cocktail to inhibit a

wide range of

proteases.[3]

Protease Inhibitor

Cocktail

Commercially

available mix of

various protease

inhibitors.

Varies by

manufacturer (e.g.,

1x)

Convenient and

provides broad-

spectrum protection.

Phosphatase

Inhibitors

Sodium Fluoride

(NaF)

Serine/threonine

phosphatase inhibitor.
1 - 10 mM

Sodium

Orthovanadate

(Na₃VO₄)

Tyrosine phosphatase

inhibitor.
1 mM
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Phosphatase Inhibitor

Cocktail

Commercially

available mix of

various phosphatase

inhibitors.

Varies by

manufacturer (e.g.,

1x)

Essential for studies

of protein

phosphorylation and

signaling pathways.

Experimental Protocols
Protocol 1: Preparation of 1x Tris-EDTA (TE) Buffer (pH
8.0)
Materials:

Tris-HCl (1 M, pH 8.0)

EDTA (0.5 M, pH 8.0)

Nuclease-free distilled water

Sterile graduated cylinders and beakers

Autoclave

Procedure:

To prepare 1 liter of 1x TE buffer, measure 10 mL of 1 M Tris-HCl (pH 8.0) and 2 mL of 0.5 M

EDTA (pH 8.0).

Add the Tris-HCl and EDTA to 988 mL of nuclease-free distilled water in a sterile container.

Mix the solution thoroughly.

Sterilize the buffer by autoclaving for 20 minutes at 121°C.

Store the sterilized TE buffer at room temperature.

Protocol 2: General Tissue Homogenization using a
Rotor-Stator Homogenizer
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Materials:

Tissue sample (fresh or frozen)

Ice-cold 1x TE buffer or a modified lysis buffer (see Table 2)

Rotor-stator homogenizer (e.g., Polytron) with appropriate size probe

Sterile, nuclease-free microcentrifuge tubes or larger centrifuge tubes

Ice bucket

Centrifuge

Procedure:

Weigh the tissue sample and place it in a pre-chilled tube.

Add an appropriate volume of ice-cold lysis buffer. A general guideline is to use a 1:10 ratio

of tissue weight to buffer volume (e.g., 100 mg of tissue in 1 mL of buffer).[3]

Keep the tube on ice throughout the homogenization process to minimize heat generation

and protein degradation.[3]

Insert the probe of the rotor-stator homogenizer into the tube, ensuring the tip is submerged

in the buffer.

Homogenize the tissue using short bursts of 15-20 seconds at a medium speed to prevent

foaming and overheating.[4] Allow the sample to cool on ice for at least 30 seconds between

bursts.

Continue homogenization until the tissue is completely disrupted and no visible chunks

remain.

After homogenization, centrifuge the lysate at a high speed (e.g., 12,000 x g) for 10-15

minutes at 4°C to pellet cellular debris.
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Carefully transfer the supernatant (lysate) to a new pre-chilled tube for downstream

applications.

Protocol 3: Tissue Homogenization using a Bead Beater
Materials:

Tissue sample

Ice-cold 1x TE buffer or a modified lysis buffer

Bead beating tubes pre-filled with appropriate beads (e.g., ceramic, stainless steel)

Bead beater homogenizer

Ice bucket

Centrifuge

Procedure:

Place the tissue sample into a pre-filled bead beating tube.

Add the appropriate volume of ice-cold lysis buffer.

Secure the tubes in the bead beater.

Homogenize the tissue according to the manufacturer's instructions, typically involving cycles

of high-speed shaking.

After homogenization, centrifuge the tubes to pellet the beads and cell debris.

Carefully aspirate the supernatant containing the lysate.

Mandatory Visualization
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Caption: General workflow for tissue homogenization using TE-based lysis buffer.
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Caption: Impact of lysis buffer composition on downstream applications.
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Problem Possible Cause Suggested Solution

High Viscosity of Lysate
Release of large amounts of

genomic DNA.

- Add DNase I to the lysis

buffer (ensure Mg²⁺ is present

for its activity).- Increase the

volume of lysis buffer.- Shear

the DNA by passing the lysate

through a syringe with a

narrow-gauge needle.[5]

Foaming during

Homogenization

Excessive homogenization

speed or improper probe

placement.

- Reduce the speed of the

rotor-stator homogenizer.- Use

short, intermittent bursts of

homogenization.- Ensure the

homogenizer probe is kept

submerged in the buffer.[4]

Low Yield of Target Molecule Incomplete tissue lysis.

- Ensure the tissue is cut into

small enough pieces before

homogenization.- Optimize the

homogenization time and

speed.- Consider using a more

stringent lysis buffer with

detergents like SDS for

difficult-to-lyse tissues.

Degradation of DNA/RNA Nuclease activity.

- Ensure EDTA concentration

in the TE buffer is adequate (at

least 1 mM).- Work quickly and

keep samples on ice at all

times.- Use nuclease-free

reagents and consumables.

Protein Degradation Protease activity.

- Add a broad-spectrum

protease inhibitor cocktail to

the lysis buffer immediately

before use.[3]

Changes in Protein

Phosphorylation State

Phosphatase activity. - Add a phosphatase inhibitor

cocktail to the lysis buffer,
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especially for signaling studies.

Conclusion
The selection of an appropriate Tris-EDTA based lysis buffer and homogenization method is

critical for the successful isolation of high-quality biomolecules from tissue samples. While the

standard 1x TE buffer is sufficient for many nucleic acid-based applications, the addition of

detergents and enzyme inhibitors is often necessary for efficient cell lysis and the preservation

of proteins and their post-translational modifications. By following the detailed protocols and

troubleshooting guidelines provided in this document, researchers can optimize their tissue

homogenization procedures to obtain reliable and reproducible results for a wide range of

downstream applications in basic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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